![molecular formula C12H14O B6299252 {3-Phenylbicyclo[1.1.1]pentan-1-yl}methanol CAS No. 2165347-55-5](/img/structure/B6299252.png)
{3-Phenylbicyclo[1.1.1]pentan-1-yl}methanol
Übersicht
Beschreibung
{3-Phenylbicyclo[111]pentan-1-yl}methanol is a chemical compound with the molecular formula C12H14O It is a derivative of bicyclo[111]pentane, a structure known for its unique three-dimensional shape and rigidity This compound features a phenyl group attached to the bicyclo[111]pentane core, with a methanol group at the bridgehead position
Vorbereitungsmethoden
The synthesis of {3-Phenylbicyclo[1.1.1]pentan-1-yl}methanol typically involves the following steps:
Carbene Insertion: One common method involves the insertion of a carbene into the central bond of a bicyclo[1.1.0]butane precursor.
Radical or Nucleophilic Addition: Another approach is the radical or nucleophilic addition across the central bond of a [1.1.1]propellane.
Functionalization: The phenyl group can be introduced via metal-free homolytic aromatic alkylation of benzene.
Analyse Chemischer Reaktionen
{3-Phenylbicyclo[1.1.1]pentan-1-yl}methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The phenyl group can undergo reduction reactions under appropriate conditions.
Substitution: The compound can participate in substitution reactions, particularly at the methanol group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
{3-Phenylbicyclo[1.1.1]pentan-1-yl}methanol has several scientific research applications:
Medicinal Chemistry: The bicyclo[1.1.1]pentane core is a valuable bioisostere for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes. This makes the compound useful in drug discovery and development.
Materials Science: The rigid and three-dimensional structure of the compound makes it suitable for use as a molecular rod, rotor, or linker unit in supramolecular chemistry.
Chemical Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, particularly in the development of new materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of {3-Phenylbicyclo[1.1.1]pentan-1-yl}methanol is not well-documented. its effects are likely related to its unique structural properties, which allow it to interact with various molecular targets and pathways. The bicyclo[1.1.1]pentane core can influence the compound’s binding affinity and specificity for certain biological targets, potentially enhancing its efficacy in medicinal applications.
Vergleich Mit ähnlichen Verbindungen
{3-Phenylbicyclo[1.1.1]pentan-1-yl}methanol can be compared to other bicyclo[1.1.1]pentane derivatives, such as:
{3-Phenylbicyclo[1.1.1]pentan-1-amine}: This compound features an amine group instead of a methanol group and has similar applications in medicinal chemistry.
{3-(Hydroxymethyl)bicyclo[1.1.1]pentan-1-yl}methanol: This compound has two hydroxymethyl groups and is used in similar research applications.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties, which can be tailored for particular applications in research and industry.
Eigenschaften
IUPAC Name |
(3-phenyl-1-bicyclo[1.1.1]pentanyl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c13-9-11-6-12(7-11,8-11)10-4-2-1-3-5-10/h1-5,13H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPXQMBITZDVAOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C3=CC=CC=C3)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




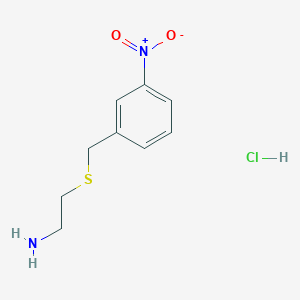
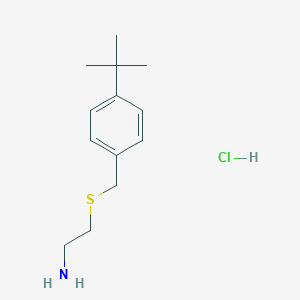
![2-Chloromethyl-4-methyl-2H-[1,2,4]triazine-3,5-dione](/img/structure/B6299192.png)
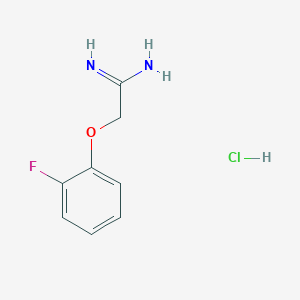
![2-(2-Chloro-ethyl)-4-methyl-2H-[1,2,4]triazine-3,5-dione](/img/structure/B6299207.png)

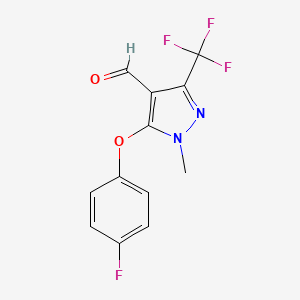
![4-Methyl-2-morpholin-4-ylmethyl-2H-[1,2,4]triazine-3,5-dione](/img/structure/B6299220.png)
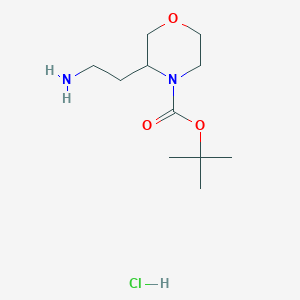
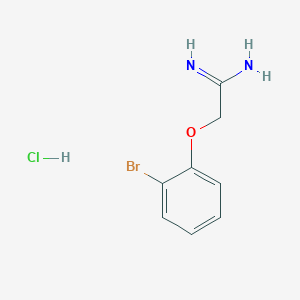
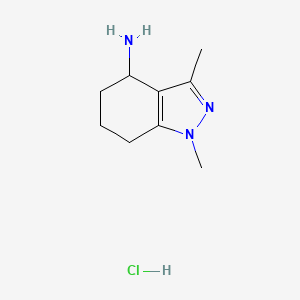
![2-Tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-2,3-dicarboxylate hydrochloride](/img/structure/B6299239.png)
